molecular formula C14H18N6O2 B10930919 methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10930919
M. Wt: 302.33 g/mol
InChI Key: BUZLHKCHQOUYFU-UHFFFAOYSA-N
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Description

Methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that features a unique combination of pyrazole and triazolopyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with ethyl hydrazinecarboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the combination of pyrazole and triazolopyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

methyl 7-(1,3-dimethylpyrazol-4-yl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H18N6O2/c1-5-10-11(13(21)22-4)12(9-6-19(3)18-8(9)2)20-14(17-10)15-7-16-20/h6-7,12H,5H2,1-4H3,(H,15,16,17)

InChI Key

BUZLHKCHQOUYFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)OC

Origin of Product

United States

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